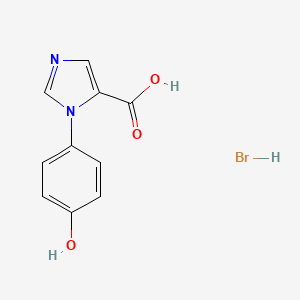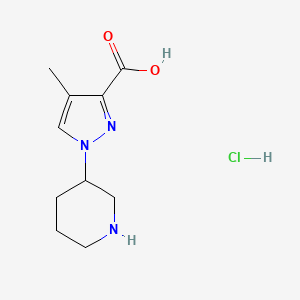![molecular formula C7H6N2O2S B13453839 2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)
2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid typically involves the condensation of 2-aminothiazole with ethyl 3-bromo-2-oxobutanoate or ethyl 2-chloroacetoacetate . The reaction is often carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then cyclized to form the desired imidazo[4,3-b][1,3]thiazole ring system.
Industrial Production Methods: In an industrial setting, the synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields. The use of modern catalysts and green chemistry principles can further enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学的研究の応用
2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
作用機序
The mechanism of action of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes and ultimately exerting its biological effects .
類似化合物との比較
2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the position of the substituents on the ring system.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring fused to the imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.
特性
分子式 |
C7H6N2O2S |
|---|---|
分子量 |
182.20 g/mol |
IUPAC名 |
2-methylimidazo[5,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S/c1-4-6(7(10)11)9-3-8-2-5(9)12-4/h2-3H,1H3,(H,10,11) |
InChIキー |
SWSISHNNUDNUOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=NC=C2S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine dihydrochloride](/img/structure/B13453767.png)

![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)

![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)


![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)

![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
